1-(2-chlorophenoxy)-3-(5,6-dimethylbenzimidazol-1-yl)propan-2-ol
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Overview
Description
1-(2-chlorophenoxy)-3-(5,6-dimethylbenzimidazol-1-yl)propan-2-ol is a synthetic organic compound that features a chlorophenoxy group and a benzimidazole moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-chlorophenoxy)-3-(5,6-dimethylbenzimidazol-1-yl)propan-2-ol typically involves the following steps:
Formation of the chlorophenoxy intermediate: This can be achieved by reacting 2-chlorophenol with an appropriate alkylating agent under basic conditions.
Synthesis of the benzimidazole derivative: The benzimidazole ring can be synthesized by condensing o-phenylenediamine with a suitable carboxylic acid or its derivative.
Coupling of intermediates: The chlorophenoxy intermediate is then coupled with the benzimidazole derivative using a suitable linker, such as a propanol chain, under controlled conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(2-chlorophenoxy)-3-(5,6-dimethylbenzimidazol-1-yl)propan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: Reagents like LiAlH4 (Lithium aluminium hydride) or H2/Pd (Hydrogen with palladium catalyst).
Substitution: Nucleophiles like amines, thiols, or alkoxides under basic or acidic conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while substitution of the chlorine atom could yield a variety of substituted derivatives.
Scientific Research Applications
1-(2-chlorophenoxy)-3-(5,6-dimethylbenzimidazol-1-yl)propan-2-ol may have several scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential ligand for studying receptor-ligand interactions.
Medicine: As a candidate for drug development, particularly in the areas of anti-inflammatory or anticancer research.
Industry: As an intermediate in the synthesis of agrochemicals or other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 1-(2-chlorophenoxy)-3-(5,6-dimethylbenzimidazol-1-yl)propan-2-ol would depend on its specific biological target. Generally, such compounds may act by:
Binding to specific receptors: Modulating their activity.
Inhibiting enzymes: Affecting metabolic pathways.
Interacting with DNA or RNA: Influencing gene expression.
Comparison with Similar Compounds
Similar Compounds
1-(2-chlorophenoxy)-3-(benzimidazol-1-yl)propan-2-ol: Lacks the dimethyl groups on the benzimidazole ring.
1-(2-chlorophenoxy)-3-(5,6-dimethylbenzimidazol-1-yl)ethanol: Has an ethanol linker instead of propanol.
Uniqueness
1-(2-chlorophenoxy)-3-(5,6-dimethylbenzimidazol-1-yl)propan-2-ol is unique due to the presence of both the chlorophenoxy and dimethylbenzimidazole groups, which may confer distinct biological activities and chemical properties compared to its analogs.
Properties
IUPAC Name |
1-(2-chlorophenoxy)-3-(5,6-dimethylbenzimidazol-1-yl)propan-2-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O2/c1-12-7-16-17(8-13(12)2)21(11-20-16)9-14(22)10-23-18-6-4-3-5-15(18)19/h3-8,11,14,22H,9-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XITJYSOCRYCLGA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(C=N2)CC(COC3=CC=CC=C3Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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